MSB1 protein - 135622-71-8

MSB1 protein

Catalog Number: EVT-1522215
CAS Number: 135622-71-8
Molecular Formula: C9H11NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

MSB1 is primarily sourced from Saccharomyces cerevisiae, a model organism widely used in molecular and cellular biology. This yeast is favored for its well-characterized genetics and ease of manipulation, making it an ideal subject for studying fundamental biological processes, including protein synthesis and cellular stress responses.

Classification

MSB1 belongs to a class of proteins that are involved in translation regulation and stress response mechanisms. It is classified under the category of translation factors, which are essential for the proper synthesis of proteins within cells. Specifically, MSB1 interacts with ribosomes and other translation machinery components to facilitate efficient protein synthesis under varying physiological conditions.

Synthesis Analysis

Methods

The synthesis of MSB1 can be analyzed using several methods, primarily focusing on genetic manipulation techniques such as cloning and expression systems. The most common approach involves:

  • Gene Cloning: The MSB1 gene can be cloned into expression vectors suitable for yeast or other systems.
  • Transformation: The recombinant plasmids are introduced into Saccharomyces cerevisiae through transformation methods like lithium acetate transformation or electroporation.
  • Protein Expression: Once transformed, yeast cells can be cultured under specific conditions to induce the expression of the MSB1 protein.

Technical Details

The expression of MSB1 can be optimized by manipulating various parameters including temperature, nutrient availability, and induction timing. Techniques such as mass spectrometry can be employed for quantitative analysis to confirm successful incorporation and expression of the protein.

Molecular Structure Analysis

Structure

Data

Preliminary structural data suggest that MSB1 may adopt a conformation that allows it to interact with other proteins involved in translation regulation. Further studies are necessary to determine its exact structural features and how they relate to its function.

Chemical Reactions Analysis

Reactions

MSB1 is involved in several biochemical reactions associated with protein synthesis. It participates in:

Technical Details

These reactions can be studied using techniques such as pulse-chase experiments or ribosome profiling to track the incorporation of labeled amino acids into newly synthesized proteins over time.

Mechanism of Action

Process

The mechanism by which MSB1 operates involves its binding to ribosomes during translation initiation and elongation phases. It helps stabilize the ribosomal complex and ensures that translation proceeds efficiently, especially under stress conditions where protein synthesis may be compromised.

Data

Physical and Chemical Properties Analysis

Physical Properties

MSB1 is a soluble protein under physiological conditions, typically characterized by its stability in aqueous environments. Its solubility is crucial for its function within the cytoplasm where translation occurs.

Chemical Properties

Chemically, MSB1 contains various amino acid residues that contribute to its interaction with ribosomal RNA and other proteins. The presence of charged residues may facilitate electrostatic interactions crucial for binding during translation.

Relevant Data or Analyses

Studies employing circular dichroism spectroscopy have provided insights into the secondary structure content of MSB1, suggesting a predominance of alpha-helices which are common in proteins involved in molecular interactions.

Applications

Scientific Uses

MSB1 has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for understanding translation regulation mechanisms.
  • Stress Response Research: Investigating how MSB1 functions under stress can reveal insights into cellular resilience and adaptation.
  • Biotechnological Applications: Understanding its role could lead to advancements in yeast-based production systems for recombinant proteins or biofuels.
Introduction to MSB1 Protein

Nomenclature and Historical Discovery of MSB1

The MSB1 protein (Multicopy Suppressor of BUD-emergence defect 1) derives its name from its initial functional characterization in Saccharomyces cerevisiae, where it was identified as a high-copy suppressor of temperature-sensitive mutations in the CDC24 and CDC42 genes—core regulators of cell polarity establishment [1]. Its systematic designation, YOR188W, reflects its genomic position on the yeast chromosome XV (open reading frame 188 on the right arm) according to Saccharomyces Genome Database (SGD) conventions [1]. This nomenclature adheres to international protein naming guidelines, which stipulate that eukaryotic proteins should incorporate the gene symbol (GS) within the name format "protein " when functional characterization is limited [2] [5].

The discovery of MSB1 emerged from late 1990s genetic screens aimed at understanding budding yeast cytokinesis. Researchers observed that overexpression of MSB1 rescued growth defects in cdc24 and cdc42 mutants, implicating it in the Pkc1p-Mitogen Activated Protein Kinase (MAPK) pathway governing cell wall integrity and cytoskeletal reorganization [1]. Early biochemical studies revealed MSB1's physical interactions with Bem4p (a Cdc42p activator), positioning it within the polarization regulatory network. By 1999, its status as a verified open reading frame (ORF) was established, though its precise molecular function remained enigmatic [1].

Table 1: MSB1 Protein Nomenclature Across Model Organisms

OrganismSystematic NameCommon SymbolOrtholog Designation
Saccharomyces cerevisiaeYOR188WMSB1N/A
Homo sapiensC1orf112C1orf112HsMSB1
Mus musculus4933427D23Rik4933427D23RikMmMSB1
Drosophila melanogasterCG42322CG42322DmMSB1

Orthologous proteins across eukaryotes retain high sequence similarity in functional domains but exhibit divergent naming conventions. Human and mouse orthologs follow vertebrate gene symbol capitalization rules (all uppercase for human: C1orf112; mixed case for mouse: 4933427D23Rik), while Drosophila uses the "CG" numbering system [2] [5] [10]. This inconsistency highlights challenges in cross-species genomic comparisons.

Evolutionary Conservation Across Species

MSB1 exhibits remarkable evolutionary conservation from yeast to mammals, indicative of its fundamental cellular role. Sequence alignment reveals that the central region (residues 300–600 in yeast MSB1) harbors the highest conservation, featuring tandem repeats predicted to mediate protein-protein interactions [1] [3]. This conservation persists despite the ancient whole-genome duplication (WGD) event in Saccharomyces cerevisiae approximately 100 million years ago, which generated numerous paralogous pairs. Notably, MSB1 lacks a retained paralog, suggesting its function is non-redundant and constrained by purifying selection [3].

Quantitative analysis using the CoSMoS.c. algorithm (Conserved Sequence Motifs in Saccharomyces cerevisiae)—which calculates conservation scores across 1012 wild and domesticated yeast strains—demonstrates that MSB1 functional domains display Shannon Entropy scores <0.2 (where 0 indicates complete conservation). This implies strong selective pressure against amino acid substitutions in these regions [3] [8]. Evolutionary rate comparisons (dN/dS) further indicate that MSB1 evolves slower than 85% of yeast proteins, with its catalytic surface residues exhibiting the strongest constraint [8].

Paradoxically, post-translational modification (PTM) sites within MSB1 show unexpected divergence compared to its overall sequence conservation. A 2023 proteomic study identified over 3,500 instances where only one of two yeast paralogs retained PTMs despite identical residue presence. MSB1 phosphorylation sites (e.g., S45, Y52) cluster in variable loops, allowing regulatory plasticity while preserving core function [3]. This mirrors the "conservation-percolation relationship" observed in enzymes, where active sites induce strong conservation gradients in surrounding residues—a pattern also detected around MSB1’s Cdc42-binding interface [8].

Table 2: Evolutionary Metrics for MSB1 and Key Paralogs

ProteinParalog% AA IdentitydN/dS RatioConservation Gradient¹Key Conserved Motif
MSB1 (YOR188W)NoneN/A0.08-0.32RxxKxR (Cdc42 binding)
Pkc1-0.12-0.28LRR domain
Cdc42-0.06-0.41GTPase domain
Bem4Bem332%0.21-0.18PH domain

¹Pearson correlation between residue conservation and distance from functional site (more negative = stronger gradient) [8]

Genomic Context and Transcriptional Regulation

The MSB1 gene resides on chromosome XV of S. cerevisiae (coordinates 260,934–263,747), embedded in a genomic region enriched for genes involved in stress response (YOR187W, thioredoxin) and ubiquitin-dependent proteolysis (YOR189W, ubiquitin ligase) [1]. Its transcriptional regulation involves combinatorial control by multiple transcription factors (TFs). Chromatin immunoprecipitation data identifies binding sites for Ste12 (filamentation response), Tec1 (pseudohyphal growth), and Swi4 (cell cycle progression) within the MSB1 promoter [1]. This positions MSB1 as a nexus integrating environmental cues with cytoskeletal dynamics.

Transcriptional profiling reveals DNA replication stress as a potent inducer of MSB1 expression, triggering a 3.5-fold upregulation within 30 minutes. This response depends on the Mec1/Rad53 DNA damage checkpoint pathway [1]. Concurrently, MSB1 protein undergoes nucleocytoplasmic redistribution—dissociating from the bud neck and accumulating in cytoplasmic puncta—suggesting post-translational regulation complements transcriptional control [1]. The 5' untranslated region (UTR) of MSB1 contains three stress-response elements (STREs; consensus AGGGG) recognized by Msn2/4 TFs, explaining its induction under osmotic and oxidative stress [1].

Epigenetic modulation of MSB1 remains unexplored in yeast. However, parallels exist in mammalian systems where methyl-CpG binding proteins (e.g., MBD1) repress genes involved in polarization. While S. cerevisiae lacks DNA methylation, its ortholog C1orf112 in humans features a promoter CpG island hypermethylated in certain cancers, hinting at conserved regulatory logic [7] [9]. Structural modeling indicates that human C1orf112 contains a putent coiled-coil domain (residues 120–180) with 45% similarity to yeast MSB1, potentially retaining interaction surfaces for Rho GTPases [8].

Table 3: Regulatory Elements in the MSB1 Genomic Locus

Regulatory ElementSequence (5'→3')Position Relative to ATGTranscription FactorFunction
STRE1AGGGG-215 bpMsn2/4Osmotic stress response
Ste12 BSTGAAACA-178 bpSte12Filamentous growth
Tec1 BSCCTTGAA-92 bpTec1Biofilm formation
Swi4 BSCGCAAA-302 bpSwi4G1/S transition
TATA BoxTATATAA-78 bpTBPBasal transcription

Compound Names Referenced: MSB1 protein, YOR188W, C1orf112, 4933427D23Rik, CG42322, CDC24, CDC42, Bem4p, Ste12, Tec1, Swi4, Mec1, Rad53, Msn2, Msn4, MBD1

Properties

CAS Number

135622-71-8

Product Name

MSB1 protein

Molecular Formula

C9H11NO

Synonyms

MSB1 protein

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